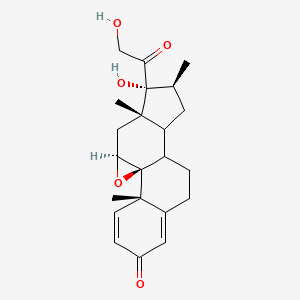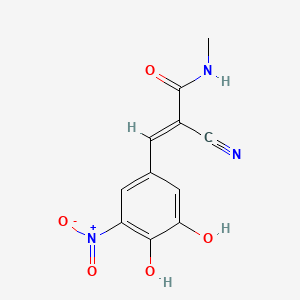
卡泊芬净杂质 A
描述
Caspofungin Impurity A is an impurity found in caspofungin, a drug used to treat fungal infections . It has been shown to inhibit bacterial growth and is thought to be responsible for the bactericidal activity of caspofungin .
Chemical Reactions Analysis
Caspofungin, the parent compound of Caspofungin Impurity A, inhibits the synthesis of beta- (1,3)-D-glucan, an essential component of the fungal cell wall . This action disrupts the fungal cell wall, resulting in osmotic stress, lysis, and death of the microorganism .科学研究应用
抗真菌应用
卡泊芬净是一种半合成的肺炎克丁B0衍生物,肺炎克丁B0是一种天然存在的亲脂性环状肽,从真菌Glarea lozoyensis中分离得到 {svg_1}. 它已被用作治疗侵袭性念珠菌病的一线抗真菌剂 {svg_2}. 它通过抑制β-1,3-d-葡聚糖的合成发挥杀真菌作用,β-1,3-d-葡聚糖是真菌细胞壁的重要组成部分 {svg_3}.
耐药性研究
卡泊芬净即使在非生长条件下也显示出对多药耐药(MDR)念珠菌和细菌细胞的有效抗菌活性 {svg_4}. 这种作用在0.9% NaCl或其他含离子溶液中未观察到,且未由其他棘白菌素发挥 {svg_5}.
生物膜减少
溶解在低离子溶液中的卡泊芬净仅在5分钟内就显著减少了MDR念珠菌auris成熟的生物膜细胞,以及在导管封堵治疗模型中的念珠菌-细菌多微生物生物膜 {svg_6}.
构象变化
卡泊芬净显示出离子浓度依赖的构象变化和细胞内积累,并伴随活性氧物质产生的增加,表明在低离子条件下存在一种新的作用机制 {svg_7}.
临床开发
卡泊芬净开发计划旨在证明卡泊芬净在明确记录的念珠菌属和曲霉属真菌感染中,与标准治疗方法相比 {svg_8},其安全性、耐受性和有效性。
比较研究
卡泊芬净对念珠菌属具有明确的杀真菌活性,MIC值范围为0.25至8 μg/ml,总体上与两性霉素B相当 {svg_9}.
未来方向
Caspofungin, the parent compound of Caspofungin Impurity A, is an important addition to the antifungal pharmacopoeia . Future research may focus on optimizing the dosage regimen for caspofungin in patients with higher body weight or hypoalbuminaemia . Further studies are also required to define the exact role of caspofungin in the antifungal armamentarium .
作用机制
- Yeasts have polymers of glucose, mannose, and N-acetylglucosamine in their cell walls, forming glucan, mannan, and chitin, respectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化分析
Biochemical Properties
Caspofungin Impurity A plays a significant role in biochemical reactions, particularly in the inhibition of β (1,3)-D-glucan synthesis. This compound interacts with β (1,3)-glucan synthase, an enzyme integral to the fungal cell wall synthesis . By binding to this enzyme, Caspofungin Impurity A disrupts the formation of β (1,3)-D-glucan, leading to weakened cell walls and ultimately the death of the fungal cells . Additionally, Caspofungin Impurity A may interact with other proteins and biomolecules involved in cell wall integrity and stress response pathways.
Cellular Effects
Caspofungin Impurity A exerts various effects on different cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis, leading to osmotic stress, cell lysis, and death . This compound also influences cell signaling pathways, particularly those related to cell wall integrity and stress responses. In mammalian cells, Caspofungin Impurity A has been shown to induce conformational changes and intracellular accumulation, leading to increased reactive oxygen species production . These effects can alter gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of Caspofungin Impurity A involves the inhibition of β (1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis . By binding to this enzyme, Caspofungin Impurity A prevents the formation of β (1,3)-D-glucan, an essential component of the fungal cell wall . This inhibition leads to weakened cell walls, osmotic stress, and cell death. Additionally, Caspofungin Impurity A may interact with other biomolecules involved in cell wall integrity and stress response pathways, further enhancing its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Caspofungin Impurity A can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Caspofungin Impurity A can maintain its antifungal activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to Caspofungin Impurity A can lead to adaptive responses in fungal cells, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Caspofungin Impurity A vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, Caspofungin Impurity A can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of adverse effects.
Metabolic Pathways
Caspofungin Impurity A is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound undergoes non-oxidative metabolism, resulting in the formation of inactive metabolites through chemical degradation, hydrolysis, and N-acetylation . These metabolites are then excreted via the urinary and biliary systems. Caspofungin Impurity A may also interact with enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
Caspofungin Impurity A is highly protein-bound, with approximately 97% of the compound bound to plasma proteins . Its transport and distribution within cells and tissues are primarily mediated through active transport mechanisms. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of Caspofungin Impurity A is primarily at the cell membrane, where it interacts with β (1,3)-glucan synthase . This localization is crucial for its antifungal activity, as it allows the compound to effectively inhibit cell wall synthesis. Additionally, Caspofungin Impurity A may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.
属性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOBWNPZWJLMW-KYODTCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study and characterize impurities like "Caspofungin Impurity A"?
A: Even in small amounts, impurities in pharmaceutical products like Caspofungin can impact the drug's safety and efficacy. [, , ] Characterizing these impurities helps to:
- Meet regulatory requirements: Regulatory agencies worldwide demand strict control over impurities in pharmaceuticals to protect public health. [, ]
Q2: What techniques are typically used to isolate and characterize pharmaceutical impurities?
A: The provided research highlights the use of various chromatography techniques for purification. [, , ] Common techniques for isolation and characterization include:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate different components of a mixture, as seen in the described purification of Caspofungin. [, , ]
Q3: How can the information gained from studying "Caspofungin Impurity A" be applied more broadly?
A3: While specific data on "Caspofungin Impurity A" is limited in the provided abstracts, the research highlights broader themes relevant to pharmaceutical development:
- Importance of purification: The research emphasizes the need for effective purification methods to obtain high-purity pharmaceuticals. [, , ]
- Process optimization: The development and application of chromatographic techniques contribute to more efficient and cost-effective drug manufacturing processes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











